molecular formula C10H20N2O B13183648 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol

4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol

Cat. No.: B13183648
M. Wt: 184.28 g/mol
InChI Key: SQSAEESVBJEGFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic framework. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the radical C-carbonylation of methylcyclohexylamines, which leads to the formation of the bicyclic structure . The reaction conditions often require the use of oxidants such as lead tetraacetate (Pb(OAc)4) in the presence of potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oximes, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial, antifungal, and other biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol include:

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups in its structure, which can significantly influence its chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

4-(2-aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol

InChI

InChI=1S/C10H20N2O/c11-5-3-10(13)4-7-12-6-1-2-9(10)8-12/h9,13H,1-8,11H2

InChI Key

SQSAEESVBJEGFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CN(C1)CCC2(CCN)O

Origin of Product

United States

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